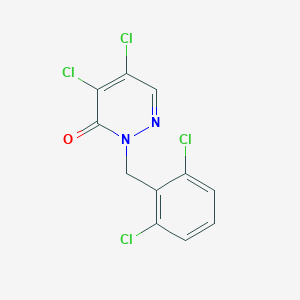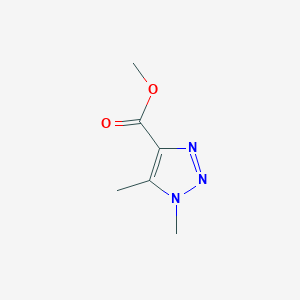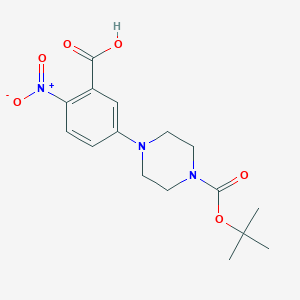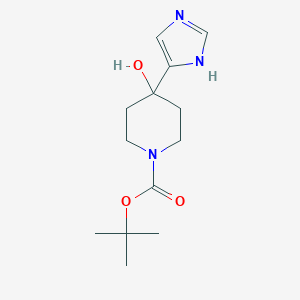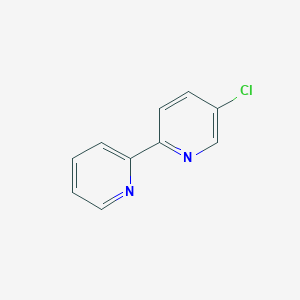![molecular formula C7H12N4O B066688 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone CAS No. 191677-77-7](/img/structure/B66688.png)
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone, also known as HTL0018318, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has shown potential in various applications.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition may contribute to the compound's anti-cancer and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of certain bacteria. However, more research is needed to fully understand the compound's effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone in lab experiments is that it has shown potential in various applications, including cancer treatment, anti-inflammatory therapy, and antibacterial therapy. Additionally, it can be synthesized using various methods, allowing for flexibility in experimental design. However, one limitation is that the compound's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone. One area of focus could be on further elucidating the compound's mechanism of action, which could provide insight into its potential therapeutic uses. Additionally, research could be conducted to determine the compound's effects on humans, as most of the studies to date have been conducted on animal models. Further studies could also be conducted to determine the compound's potential as an antibacterial agent and to investigate its effects on other diseases and conditions.
Synthesemethoden
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone can be synthesized using a variety of methods, including the reaction between 1,2-diaminobenzene and ethyl acetoacetate followed by cyclization with triethyl orthoformate. Another method involves the reaction between 2,4,6-trichloro-1,3,5-triazine and 1-aminohexahydroimidazo[1,2-d][1,2,4]triazin-8-ol. The compound has also been synthesized using a one-pot three-component reaction between 1,2-diaminobenzene, ethyl acetoacetate, and triethyl orthoformate.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has also been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacteria.
Eigenschaften
CAS-Nummer |
191677-77-7 |
|---|---|
Produktname |
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
Molekularformel |
C7H12N4O |
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-5(12)6-7-8-2-3-11(7)4-9-10-6/h8-10H,2-4H2,1H3 |
InChI-Schlüssel |
ZSQJDJLYWUYTCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2NCCN2CNN1 |
Kanonische SMILES |
CC(=O)C1=C2NCCN2CNN1 |
Synonyme |
Ethanone, 1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



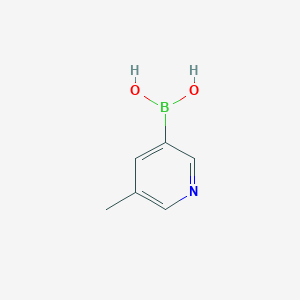
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
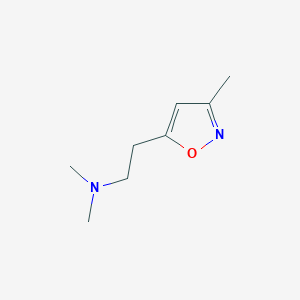
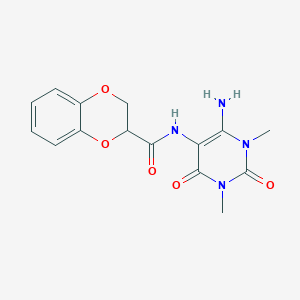


![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
